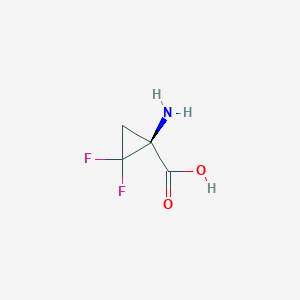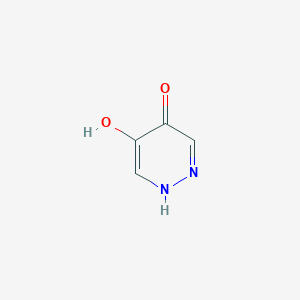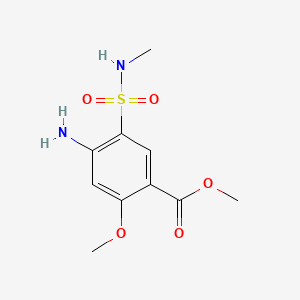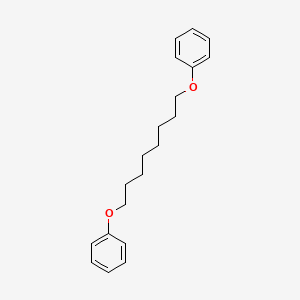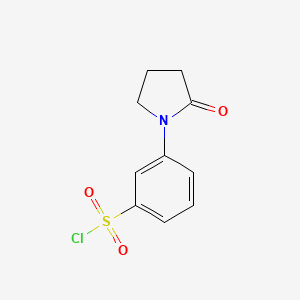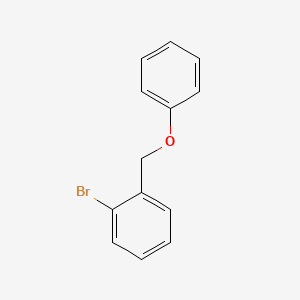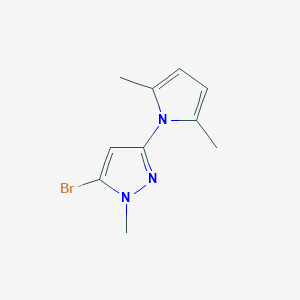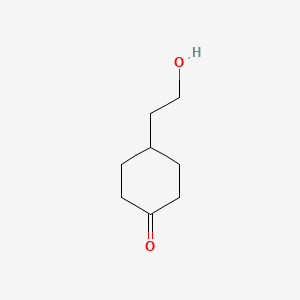
4-(2-ヒドロキシエチル)シクロヘキサノン
概要
説明
4-(2-Hydroxyethyl)cyclohexanone is an organic compound with the molecular formula C8H14O2. It is a cyclohexanone derivative where a hydroxyethyl group is attached to the fourth carbon of the cyclohexanone ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
科学的研究の応用
4-(2-Hydroxyethyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities.
Medicine: Used in the synthesis of pharmaceutical compounds, including antipsychotic drugs like cariprazine.
Industry: Employed in the production of fine chemicals and as a precursor for other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethyl)cyclohexanone can be synthesized through several methods. One common method involves the oxidation of 4-(2-hydroxyethyl)cyclohexanol using acetic acid and sodium hypochlorite. The reaction is carried out at temperatures between 18°C and 21°C, followed by separation of the product using dichloromethane .
Industrial Production Methods
In industrial settings, the production of 4-(2-Hydroxyethyl)cyclohexanone often involves the condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine. This intermediate undergoes further reactions to produce various derivatives, which are used in pharmaceutical applications .
化学反応の分析
Types of Reactions
4-(2-Hydroxyethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in acetic acid.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted cyclohexanone derivatives.
作用機序
The mechanism of action of 4-(2-Hydroxyethyl)cyclohexanone depends on its specific application. In pharmaceutical contexts, it acts as an intermediate in the synthesis of drugs that target specific receptors or enzymes. For example, in the synthesis of cariprazine, it undergoes a series of reactions to form a compound that acts as a partial agonist of dopamine D2 and D3 receptors .
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)cyclohexanol: The reduced form of 4-(2-Hydroxyethyl)cyclohexanone.
Cyclohexanol: A related alcohol without the hydroxyethyl group.
Uniqueness
4-(2-Hydroxyethyl)cyclohexanone is unique due to its hydroxyethyl group, which imparts different reactivity and properties compared to simpler cyclohexanone derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical applications .
特性
IUPAC Name |
4-(2-hydroxyethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-5-7-1-3-8(10)4-2-7/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXHABGXALHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577027 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-01-7 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
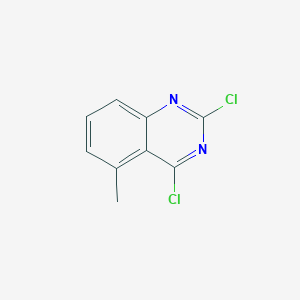
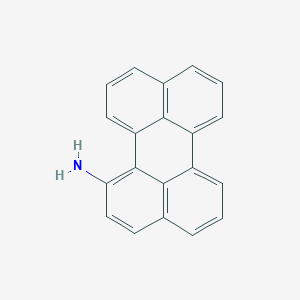
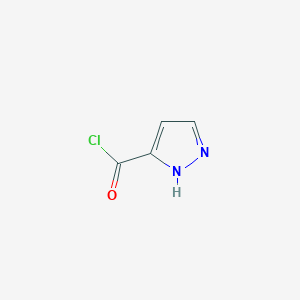
![9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1611257.png)
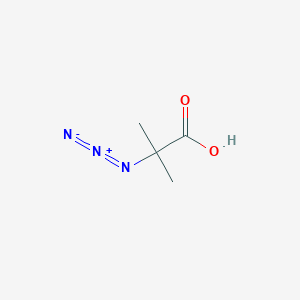
![4H-indeno[1,2-b]thiophen-4-one](/img/structure/B1611261.png)
